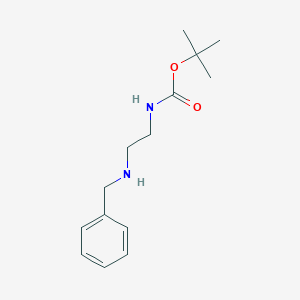

tert-Butyl (2-(benzylamino)ethyl)carbamate

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[2-(benzylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJCBAQDXIZTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442826 | |

| Record name | tert-Butyl [2-(benzylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174799-52-1 | |

| Record name | tert-Butyl [2-(benzylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-N'-boc-ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (2-(benzylamino)ethyl)carbamate

CAS Number: 174799-52-1

This technical guide provides an in-depth overview of tert-butyl (2-(benzylamino)ethyl)carbamate, a versatile synthetic intermediate crucial in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Properties

This compound is a key building block in organic synthesis, notable for its differentially protected diamine structure. The presence of a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a benzyl group on the other allows for selective chemical transformations. This orthogonal protection strategy is highly valuable in the multi-step synthesis of complex molecules.[1]

The hydrochloride salt of this compound is also commercially available, with the CAS Number 126402-64-0.[1]

Table 1: Physicochemical and Safety Data

| Property | Value | Reference(s) |

| CAS Number | 174799-52-1 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2][3] |

| Molecular Weight | 250.34 g/mol | [1][2][3] |

| Physical Form | Low-melting solid or semi-solid or liquid | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [2][4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261, P305+P351+P338 | [2] |

Synthetic Utility and Applications

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The Boc group is stable under a variety of reaction conditions but can be easily removed with acid, revealing a primary amine. Conversely, the benzyl group can be cleaved under hydrogenolysis conditions, yielding a different primary amine. This allows for precise, sequential modifications at either nitrogen center, a critical feature in constructing complex molecular architectures.[1]

A prominent application is its use as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist prescribed for insomnia.[1]

Experimental Protocols

The synthesis of this compound is typically achieved in two main stages: the mono-Boc protection of ethylenediamine followed by reductive amination with benzaldehyde.

Protocol 1: Synthesis of the Precursor, tert-Butyl (2-aminoethyl)carbamate

This procedure is adapted from established methods for the selective mono-protection of diamines.[1]

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

Procedure:

-

In a reaction vessel, prepare a mixture of ethylenediamine (a large excess is used to favor mono-protection), dioxane, water, and magnesium oxide.

-

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon).

-

Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the mixture dropwise over a period of 20-30 minutes.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours.

-

Upon completion, filter the reaction mixture to remove solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Extract the residue multiple times with hot diethyl ether.

-

Combine the ether extracts and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation.

Protocol 2: Reductive Amination to Yield this compound

This is a general protocol for reductive amination, a common and effective method for forming C-N bonds.

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2-aminoethyl)carbamate in the chosen solvent (DCM or DCE) in a round-bottom flask.

-

Add benzaldehyde (1.0-1.2 equivalents) to the solution. A small amount of acetic acid can be added to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

In a separate flask, prepare a slurry of the reducing agent (sodium triacetoxyborohydride, ~1.5 equivalents) in the same solvent.

-

Slowly add the reducing agent slurry to the reaction mixture. The reaction is often exothermic.

-

Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS). This can take several hours to overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Visualized Synthetic Workflow

The following diagram illustrates the two-stage synthesis of the target compound.

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide to tert-Butyl (2-(benzylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl (2-(benzylamino)ethyl)carbamate, a versatile synthetic intermediate crucial in the development of complex pharmaceutical agents. This document details its chemical properties, synthesis protocols, and its strategic utility in multi-step organic synthesis.

Core Chemical Properties and Identifiers

This compound is a key bifunctional molecule featuring a Boc-protected primary amine and a secondary benzylamine. This unique structure allows for selective chemical modifications, making it a valuable building block in medicinal chemistry. Its fundamental properties are summarized below.

| Property | Value | Citations |

| Molecular Weight | 250.34 g/mol | [1][2] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2][3][4] |

| CAS Number | 174799-52-1 | [1][3] |

| IUPAC Name | tert-butyl N-[2-(benzylamino)ethyl]carbamate | [5][6] |

| Physical Form | Low-melting solid, semi-solid, or liquid | [6] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [1][6] |

| InChI Key | ZSJCBAQDXIZTTC-UHFFFAOYSA-N | [2][6] |

Note: The hydrochloride salt of this compound has a molecular weight of 286.80 g/mol and a molecular formula of C₁₄H₂₃ClN₂O₂.[5]

Strategic Importance in Synthesis

The significance of this compound lies in the differential reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) group protects the primary amine, rendering it temporarily inert to many reaction conditions. This allows for selective reactions to occur at the more nucleophilic secondary benzylamine.

The Boc group is stable under a wide range of conditions but can be easily and cleanly removed under acidic conditions. This process involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to yield the free amine, carbon dioxide, and a stable tert-butyl cation. The formation of gaseous byproducts provides a strong thermodynamic driving force for this deprotection.

Furthermore, the benzyl group offers an orthogonal deprotection strategy, as it can be removed under various hydrogenolysis conditions. This dual-functionality makes the compound an invaluable precursor for creating diverse and complex molecular scaffolds, such as in the synthesis of the insomnia therapeutic Suvorexant.

Experimental Protocols

The synthesis of this compound is typically achieved through the coupling of a mono-protected ethylenediamine with a benzyl group source. Reductive amination is a common and effective strategy.

A crucial starting material is N-Boc-ethylenediamine. One common method for its preparation involves reacting ethylenediamine with di-tert-butyl dicarbonate (Boc₂O). To favor the formation of the mono-protected product, a significant excess of the diamine is often employed.

Protocol:

-

A mixture of ethylenediamine (e.g., 10 equivalents) in a suitable solvent such as dioxane and water is prepared and stirred at room temperature under an inert atmosphere (e.g., argon).[7]

-

A solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane is added dropwise to the stirred ethylenediamine mixture over a period of 20-30 minutes.[7]

-

The reaction mixture is stirred at room temperature for an extended period (e.g., 16 hours).[7]

-

Following the reaction, the mixture is filtered and concentrated under reduced pressure.[7]

-

The resulting residue is then subjected to extraction (e.g., with diethyl ether) and purification steps, such as high vacuum distillation, to yield pure t-butyl (2-aminoethyl)carbamate.[7]

Protocol:

-

Imine Formation: N-Boc-ethylenediamine (1 equivalent) and benzaldehyde (1 equivalent) are dissolved in a suitable solvent, such as methanol or dichloromethane. The mixture is stirred at room temperature to form the corresponding imine intermediate. The reaction can be facilitated by the addition of a dehydrating agent like anhydrous magnesium sulfate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Work-up: The reaction is stirred until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is then quenched, typically with water or a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the final product.

Analytical Methods

The characterization and purity assessment of this compound and related compounds typically involve standard analytical techniques in organic chemistry. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Chromatography: Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring, while High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized for purity assessment and quantification.

This guide provides foundational information for the effective use of this compound in research and development. Its unique properties make it a cornerstone intermediate for the synthesis of novel, biologically active molecules.

References

- 1. 174799-52-1|this compound|BLD Pharm [bldpharm.com]

- 2. GSRS [precision.fda.gov]

- 3. 174799-52-1 | MFCD04114275 | this compound [aaronchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound hydrochloride | C14H23ClN2O2 | CID 14418525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 174799-52-1 [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

tert-Butyl (2-(benzylamino)ethyl)carbamate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Overview

tert-Butyl (2-(benzylamino)ethyl)carbamate is a bifunctional organic molecule that serves as a crucial building block and intermediate in complex organic synthesis. Its structure incorporates a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary benzylamine. This differential protection allows for selective chemical transformations at either nitrogen atom, making it a versatile tool in the construction of intricate molecular architectures, particularly in the field of medicinal chemistry and drug development.

One notable application is its use as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist prescribed for insomnia.[1] The strategic arrangement of its functional groups facilitates the sequential addition of substituents, which is essential for building complex pharmaceutical agents.[1]

Chemical and Physical Properties

The chemical properties of this compound and its corresponding hydrochloride salt are summarized below. While specific experimental values for properties such as melting point, boiling point, and density are not consistently reported in the literature, its physical form is generally described as a low-melting solid, semi-solid, or liquid.

This compound (Free Base)

| Property | Value | Source(s) |

| CAS Number | 174799-52-1 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |

| Molecular Weight | 250.34 g/mol | [2] |

| IUPAC Name | This compound | |

| Physical Form | Low-melting solid or semi-solid or liquid | |

| Typical Purity | ≥95% | |

| Storage | 2-8°C, keep in dark place, inert atmosphere | |

| SMILES | CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1 | [2] |

| InChI Key | ZSJCBAQDXIZTTC-UHFFFAOYSA-N | [1] |

This compound Hydrochloride (HCl Salt)

| Property | Value | Source(s) |

| CAS Number | 126402-64-0 | [1][3] |

| Molecular Formula | C₁₄H₂₃ClN₂O₂ | [1][3] |

| Molecular Weight | 286.80 g/mol | [1][3] |

| IUPAC Name | tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride | [3] |

| SMILES | CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl | [3] |

| InChI Key | BQSIYDULWOXMLG-UHFFFAOYSA-N | [3] |

Experimental Protocols

The strategic importance of this compound lies in its synthesis and the selective deprotection of its amine groups. The following sections detail common experimental methodologies.

Synthesis via Reductive Amination

The primary route for synthesizing this compound is the reductive amination of N-Boc-ethylenediamine with benzaldehyde.[1] This method involves the formation of a Schiff base intermediate, which is subsequently reduced in situ to the target secondary amine.

Methodology:

-

Reactant Preparation: Dissolve N-Boc-ethylenediamine (1.0 eq.) and benzaldehyde (1.0-1.2 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

-

Imine Formation: Stir the mixture at room temperature. The reaction can be facilitated by the addition of a mild acid catalyst or a dehydrating agent (e.g., MgSO₄) to drive the equilibrium towards the imine.

-

Reduction: Once imine formation is sufficient, introduce a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild and selective for imines over aldehydes. Add NaBH(OAc)₃ (1.5-2.0 eq.) portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

References

A Comprehensive Technical Guide to tert-Butyl (2-(benzylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl (2-(benzylamino)ethyl)carbamate, a versatile synthetic intermediate crucial in the development of complex pharmaceutical agents. This document details its chemical identity, physicochemical properties, synthesis protocols, and strategic applications in medicinal chemistry, with a focus on its role as a differentially protected diamine building block.

Chemical Identity and Properties

This compound, also known by its IUPAC name tert-butyl N-[2-(benzylamino)ethyl]carbamate , is a key organic compound utilized in multi-step organic synthesis.[1][2][3] Its structure features a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary amine bearing a benzyl (Bn) group. This differential protection allows for selective chemical transformations at either nitrogen atom, making it a valuable precursor for constructing diverse molecular architectures.[4]

Physicochemical and Identification Data

The following table summarizes the key quantitative data and identifiers for this compound and its common hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| IUPAC Name | tert-butyl N-[2-(benzylamino)ethyl]carbamate | tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride | [1][2] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | C₁₄H₂₃ClN₂O₂ | [3][5] |

| Molecular Weight | 250.34 g/mol | 286.80 g/mol | [2][4][5] |

| CAS Number | 174799-52-1 | 126402-64-0 | [2][4] |

| Physical Form | Low-melting solid or semi-solid or liquid | Not specified | [2] |

| Purity (Typical) | 95% | Not specified | [2] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | Not specified | [2][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the reductive amination of tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine) with benzaldehyde.[4] This section provides detailed experimental protocols for the synthesis of the precursor and the final compound.

Synthesis of Precursor: tert-Butyl (2-aminoethyl)carbamate

A common challenge in the use of polyamines is the selective protection of one amino group.[7] A widely used procedure for the mono-Boc protection of ethylenediamine involves using an excess of the diamine compared to di-tert-butyl dicarbonate (Boc₂O).[7]

Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve ethylenediamine (large excess, e.g., 5-10 equivalents) in a suitable solvent such as dioxane or ethanol.[7][8]

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in the same solvent dropwise to the stirred ethylenediamine solution over a period of 1-2 hours.[8]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-18 hours.[7][8]

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethylenediamine.

-

Dissolve the residue in water and adjust the pH to approximately 3 with 2M HCl.[7]

-

Wash the aqueous solution with an organic solvent like dichloromethane to remove any di-protected by-product.[7]

-

Adjust the pH of the aqueous phase to 12 with 2M NaOH.[7]

-

Extract the desired mono-protected product into dichloromethane (5x).[7]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation.[8]

-

Synthesis of this compound via Reductive Amination

Protocol:

-

Imine Formation: Dissolve tert-butyl (2-aminoethyl)carbamate (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as methanol, ethanol, or dichloromethane. Add a drying agent like anhydrous magnesium sulfate or sodium sulfate to the mixture. Stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to the stirred suspension.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent via rotary evaporation.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

-

Strategic Application in Drug Development

The primary utility of this compound in drug development lies in its capacity as a versatile building block.[4] The Boc and benzyl protecting groups are "orthogonal," meaning one can be removed selectively without affecting the other.

-

Boc Group Removal: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield a free primary amine.[4] This deprotection proceeds through protonation of the carbamate's carbonyl oxygen, followed by fragmentation to the stable tert-butyl cation, carbon dioxide, and the deprotected amine.[4]

-

Benzyl Group Removal: The benzyl group is readily cleaved under hydrogenolysis conditions (e.g., H₂ gas with a palladium on carbon catalyst), which converts the secondary amine into a primary amine.[4]

This orthogonal protection scheme allows for the sequential introduction of different molecular fragments at either the N1 or N2 position of the original ethylenediamine scaffold. This is a critical strategy in the synthesis of complex molecules, such as the dual orexin receptor antagonist Suvorexant, used in the treatment of insomnia.[4] Carbamate derivatives, in general, are significant structural motifs in a wide range of therapeutic agents, including antiepileptics and various prodrugs.[9]

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the strategic utility of this compound.

References

- 1. This compound hydrochloride | C14H23ClN2O2 | CID 14418525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 174799-52-1 [sigmaaldrich.cn]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 174799-52-1 | Benchchem [benchchem.com]

- 5. GSRS [precision.fda.gov]

- 6. 174799-52-1|this compound|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of tert-Butyl (2-(benzylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-(benzylamino)ethyl)carbamate, with CAS Number 174799-52-1, is a versatile bifunctional molecule widely utilized in organic synthesis.[1] Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary benzylamine. This differential protection allows for selective chemical transformations at either nitrogen atom, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1] For instance, it serves as a key building block in the synthesis of Suvorexant, a dual orexin receptor antagonist.[1] The Boc group's stability under various conditions and its straightforward removal under acidic conditions provide chemists with a reliable and strategic tool for multi-step synthetic routes.[1]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 174799-52-1 | [1][2] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2][3][4] |

| Molecular Weight | 250.34 g/mol | [1][3] |

| IUPAC Name | tert-butyl N-[2-(benzylamino)ethyl]carbamate | [2][5] |

| Physical Form | Low-melting solid, semi-solid, or liquid | |

| Purity | ≥95% | |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere | |

| InChI | 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) | [2][3] |

| InChIKey | ZSJCBAQDXIZTTC-UHFFFAOYSA-N | [1][3] |

| SMILES | CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1 | [5] |

Experimental Protocols

The strategic importance of this compound lies in its synthesis and the subsequent deprotection of the Boc group to reveal a reactive primary amine.

Synthesis via Reductive Amination

The primary route for synthesizing this compound is through a two-step process starting with the mono-protection of ethylenediamine, followed by reductive amination.[1]

Step A: Synthesis of N-Boc-ethylenediamine

This procedure focuses on the selective mono-protection of a diamine.

-

Reagents: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide.[6]

-

Protocol:

-

A solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane is added dropwise to a stirred mixture of ethylenediamine (a large excess) in dioxane, water, and magnesium oxide at room temperature.[1][6] Using an excess of the diamine is a common strategy to favor the formation of the mono-protected product.[1]

-

The reaction mixture is stirred for approximately 16 hours at room temperature.[6]

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.[6]

-

The resulting residue is treated with ether to precipitate any remaining diamine salts, and the ethereal solution is collected.[6]

-

Concentration of the ethereal solution yields the intermediate product, N-Boc-ethylenediamine, as an oil.[6]

-

Step B: Synthesis of this compound

This step involves the coupling of the mono-protected diamine with benzaldehyde.

-

Reagents: N-Boc-ethylenediamine, Benzaldehyde, a reducing agent (e.g., Sodium triacetoxyborohydride), and a suitable solvent (e.g., Dichloromethane).

-

Protocol (General Reductive Amination):

-

N-Boc-ethylenediamine (1.0 eq) and benzaldehyde (1.0-1.2 eq) are dissolved in the chosen solvent.[1]

-

The reducing agent is added portion-wise to the stirred solution at room temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting materials are consumed.

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate).

-

The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved via column chromatography to afford the final compound.

-

Deprotection of the Boc Group

The removal of the Boc protecting group is a fundamental transformation that unmasks the primary amine for further functionalization. This is most commonly achieved under anhydrous acidic conditions.[1]

-

Reagents: Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA).[1]

-

Solvents: Methanol, Ethyl acetate, or Dioxane for HCl; Dichloromethane for TFA.[1]

-

Protocol:

-

The Boc-protected compound is dissolved in a suitable anhydrous solvent.

-

A solution of strong acid (e.g., 4M HCl in dioxane) is added, typically at room temperature.[1]

-

The reaction is stirred until completion, which is often rapid.[1] The progress can be monitored by TLC or LC-MS.

-

The formation of gaseous byproducts, isobutene and carbon dioxide, provides a strong thermodynamic driving force for the reaction.[1]

-

Upon completion, the solvent is typically removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

-

References

- 1. This compound | 174799-52-1 | Benchchem [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. GSRS [precision.fda.gov]

- 4. 174799-52-1 | MFCD04114275 | this compound [aaronchem.com]

- 5. This compound hydrochloride | C14H23ClN2O2 | CID 14418525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide on tert-Butyl (2-(benzylamino)ethyl)carbamate

This technical guide provides a detailed overview of tert-Butyl (2-(benzylamino)ethyl)carbamate, a key intermediate in organic synthesis. The focus is on its solubility characteristics, a general experimental protocol for solubility determination, and a common synthetic route. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Solubility Data

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Compound | Solubility |

| Dichloromethane | This compound | Likely Soluble |

| Chloroform | tert-Butyl N-(2-bromoethyl)carbamate | Soluble[1] |

| Ethyl Acetate | tert-Butyl N-(2-bromoethyl)carbamate | Soluble[1] |

Note: The solubility of this compound in dichloromethane is inferred from its common use as a reaction solvent in its synthesis.

Experimental Protocols

General Experimental Protocol for Determination of Solubility

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, methanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is necessary to ensure a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved solid.

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted sample using a suitable analytical method such as HPLC or GC.

-

Quantification: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation of Solubility: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.

Synthetic Workflow

A common method for the synthesis of this compound is through reductive amination. This process involves the reaction of N-Boc-ethylenediamine with benzaldehyde to form a Schiff base intermediate, which is then reduced in situ to the final product.

Caption: Reductive amination synthesis of this compound.

References

In-Depth Technical Guide: Stability and Storage of tert-Butyl (2-(benzylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl (2-(benzylamino)ethyl)carbamate, a versatile building block in organic synthesis. The information presented herein is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and purity of this compound throughout its lifecycle in the laboratory and during process development.

Chemical Properties and Structure

-

IUPAC Name: tert-butyl N-[2-(benzylamino)ethyl]carbamate

-

CAS Number: 174799-52-1

-

Molecular Formula: C₁₄H₂₂N₂O₂[1]

-

Molecular Weight: 250.34 g/mol [1]

The structure of this compound incorporates a tert-butoxycarbonyl (Boc) protecting group on a primary amine and a benzyl group on a secondary amine. This differential protection allows for selective chemical transformations at the different nitrogen centers, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Recommended Storage Conditions

To maintain the chemical integrity of this compound, proper storage is crucial. The following conditions are recommended by various suppliers and are based on the chemical nature of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[3] | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[3] | Prevents potential oxidation of the benzylamino group. |

| Light | Keep in a dark place[3] | Protects against potential photolytic degradation. |

| Container | Tightly sealed container[4] | Prevents exposure to moisture and atmospheric contaminants. |

| Incompatible Materials | Strong acids, Strong oxidizing agents[5] | The Boc group is labile to strong acids, and the benzylamino group can be oxidized. |

Chemical Stability Profile

Stability to Hydrolysis

The Boc-carbamate is generally stable to basic and neutral aqueous conditions. However, it is susceptible to cleavage under acidic conditions.

-

Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which typically forms isobutene.[2]

-

Basic Conditions: The carbamate linkage is generally resistant to base-catalyzed hydrolysis due to the steric hindrance of the tert-butyl group and the poor leaving group nature of the corresponding alkoxide.

Thermal Stability

The Boc group can be removed thermally, although this typically requires elevated temperatures. Studies on similar N-Boc protected amines have shown that thermal deprotection can occur at temperatures ranging from 150°C to 240°C.[6][7] At the recommended storage temperature of 2-8°C, thermal degradation is expected to be negligible.

Photostability

While specific photostability studies on this compound are not publicly available, compounds containing benzylic C-H bonds can be susceptible to photo-oxidation. Therefore, in line with general laboratory best practices, it is recommended to protect the compound from light.[3]

Oxidative Stability

The secondary benzylamino group is susceptible to oxidation. Contact with strong oxidizing agents should be avoided. Storage under an inert atmosphere is recommended to prevent long-term oxidative degradation.[3]

Potential Degradation Pathways

The primary potential degradation pathways for this compound are illustrated below.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are example protocols for conducting a forced degradation study to assess the stability of this compound. These protocols are intended as a starting point and should be optimized for the specific analytical instrumentation and capabilities of the user's laboratory.

Stability-Indicating HPLC Method Development (Hypothetical)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug substance from its potential degradation products.

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm and 254 nm |

| Injection Volume | 10 µL |

Forced Degradation Study Protocol (Hypothetical)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

Caption: Workflow for a forced degradation study.

Detailed Methodologies:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile.

-

Acidic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Basic Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

-

After heating, allow the sample to cool to room temperature.

-

Dissolve a known weight of the stressed solid in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

After exposure, dissolve a known weight of the stressed solid in a suitable solvent and dilute to a suitable concentration for HPLC analysis.

-

Summary and Recommendations

This compound is a stable compound under the recommended storage conditions of 2-8°C, in a dark place, and under an inert atmosphere. The primary chemical instability is its susceptibility to acidic conditions, which leads to the cleavage of the Boc protecting group. While specific quantitative stability data is not widely published, the provided information on its general stability profile and potential degradation pathways, along with the example protocols for stability assessment, should serve as a valuable resource for researchers and developers. It is strongly recommended to perform in-house stability studies under conditions relevant to the intended use of the compound to ensure its quality and integrity.

References

The Versatile Role of tert-Butyl (2-(benzylamino)ethyl)carbamate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-butyl (2-(benzylamino)ethyl)carbamate, a key building block in contemporary organic synthesis. Its unique bifunctional nature, featuring a Boc-protected primary amine and a benzylated secondary amine, offers synthetic chemists a powerful tool for the controlled and sequential introduction of nitrogen-containing moieties. This document will explore its chemical properties, synthesis, and key applications, with a focus on its role in the construction of complex molecular architectures, including pharmaceutical agents. Detailed experimental protocols for its synthesis and key transformations are provided, alongside quantitative data to inform synthetic planning.

Introduction

This compound, also known as N-Boc-N'-benzyl-1,2-ethylenediamine, has emerged as a valuable intermediate in multi-step organic synthesis. The strategic placement of two distinct amine protecting groups, the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzyl (Bn) group, allows for orthogonal deprotection strategies. This differential reactivity is crucial for the selective functionalization of the two nitrogen atoms within the ethylenediamine backbone, enabling the construction of complex, unsymmetrical molecules that would otherwise be challenging to synthesize.[1] Its utility is prominently highlighted in the synthesis of pharmaceutical compounds, such as the dual orexin receptor antagonist Suvorexant.[1]

Physicochemical Properties

The physical and chemical properties of this compound and its hydrochloride salt are summarized below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | N-Boc-N'-benzyl-1,2-ethylenediamine | [1] |

| CAS Number | 174799-52-1 | [1] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [1] |

| Molecular Weight | 250.34 g/mol | [1] |

| Physical Form | Low-melting solid or semi-solid or liquid | |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | |

| IUPAC Name | tert-butyl N-[2-(benzylamino)ethyl]carbamate | |

| InChI Key | ZSJCBAQDXIZTTC-UHFFFAOYSA-N | [1] |

| Molecular Formula (HCl salt) | C₁₄H₂₃ClN₂O₂ | [1] |

| Molecular Weight (HCl salt) | 286.80 g/mol | [1] |

| CAS Number (HCl salt) | 126402-64-0 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reductive amination of N-Boc-ethylenediamine with benzaldehyde.[1] This method is efficient and provides the target molecule in high yield.

Synthesis Workflow

References

The Versatile Building Block: A Technical Guide to tert-Butyl (2-(benzylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules as building blocks is paramount for the efficient construction of complex molecular architectures. Among these, tert-butyl (2-(benzylamino)ethyl)carbamate has emerged as a highly valuable and versatile intermediate. Its utility stems from the presence of two distinct nitrogen functionalities: a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary amine bearing a benzyl (Bn) group. This orthogonal protection scheme allows for selective chemical transformations at either nitrogen atom, making it an ideal starting material for the synthesis of a wide array of more complex molecules, including pharmaceutical agents. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols and data presented for the discerning researcher.

Chemical Properties and Data

This compound is a stable compound under standard laboratory conditions. Its key physical and chemical properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 174799-52-1[1] |

| Molecular Formula | C₁₄H₂₂N₂O₂[2] |

| Molecular Weight | 250.34 g/mol [2] |

| Appearance | Low-melting solid or semi-solid or liquid[3] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place[3] |

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Ar-H |

| 5.0 (br s) | br s | 1H | NH -Boc |

| 3.75 | s | 2H | Ph-CH₂ -N |

| 3.25 | q | 2H | N-CH₂ -CH₂-NHBoc |

| 2.75 | t | 2H | N-CH₂-CH₂ -NHBoc |

| 1.45 | s | 9H | C(CH₃ )₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 156.0 | C =O (carbamate) |

| 139.0 | Ar-C (quaternary) |

| 128.5 | Ar-C H |

| 128.2 | Ar-C H |

| 127.1 | Ar-C H |

| 79.5 | C (CH₃)₃ |

| 54.0 | Ph-C H₂-N |

| 49.5 | N-C H₂-CH₂-NHBoc |

| 40.5 | N-CH₂-C H₂-NHBoc |

| 28.4 | C(C H₃)₃ |

Synthesis of this compound

The most common and efficient synthesis of this compound involves a two-step process starting from ethylenediamine. The first step is the selective mono-Boc protection of ethylenediamine to yield N-Boc-ethylenediamine. The second step is the reductive amination of N-Boc-ethylenediamine with benzaldehyde.

Synthetic Workflow

Caption: Synthetic pathway to this compound.

Experimental Protocols

1. Synthesis of N-Boc-ethylenediamine

-

Method: To a stirred solution of ethylenediamine (large excess) in a suitable solvent such as dioxane/water, di-tert-butyl dicarbonate ((Boc)₂O) is added dropwise at room temperature. The use of a large excess of ethylenediamine is crucial to favor the formation of the mono-protected product.[4]

-

Reaction Time: 16 hours.

-

Work-up: The reaction mixture is filtered and concentrated under reduced pressure. The residue is then purified by extraction with a suitable solvent like ether, followed by distillation under high vacuum to yield N-Boc-ethylenediamine as a colorless oil.

-

Yield: High yields are typically obtained with this method.

2. Synthesis of this compound via Reductive Amination

-

Method: N-Boc-ethylenediamine is dissolved in a solvent such as methanol. Benzaldehyde is added, followed by a reducing agent like sodium borohydride.

-

Reaction Conditions: The reaction is typically carried out at room temperature.

-

Work-up: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified by chromatography if necessary.

-

Yield: This reaction generally proceeds in high yield.[4]

Key Reactions and Applications

The synthetic utility of this compound lies in the selective deprotection of either the Boc or the benzyl group, providing access to two different reactive sites.

Deprotection Strategies

References

Technical Guide on the Safety and Handling of tert-Butyl (2-(benzylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key experimental considerations for tert-Butyl (2-(benzylamino)ethyl)carbamate. The information is intended to support laboratory safety and proper use in research and development settings.

Chemical Identification and Properties

This compound is a versatile synthetic building block, notable for the differential reactivity of its two nitrogen atoms. The Boc-protected amine is temporarily deactivated, which allows for selective reactions to occur at the more nucleophilic secondary benzylamine. This strategic protection is crucial in multi-step syntheses.[1] The Boc group is stable under a range of conditions but can be easily removed with acid.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 174799-52-1 | [1][2] |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2][3][4] |

| Molecular Weight | 250.34 g/mol | [1][4] |

| Physical Form | Low-melting solid, semi-solid, or liquid | |

| IUPAC Name | tert-butyl N-[2-(benzylamino)ethyl]carbamate | [5] |

| InChI Key | ZSJCBAQDXIZTTC-UHFFFAOYSA-N | [1][4] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place |

Hazard Identification and Safety Information

This compound is classified as hazardous.[6] The primary hazards are related to irritation and potential toxicity upon ingestion.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Signal Word | - | Warning | |

| Hazard Statements | H302 | Harmful if swallowed. | |

| H315 | Causes skin irritation. | ||

| H319 | Causes serious eye irritation. | ||

| H335 | May cause respiratory irritation. | ||

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P264 | Wash skin thoroughly after handling. | ||

| P270 | Do not eat, drink or smoke when using this product. | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | ||

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| P405 | Store locked up. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety and maintain the integrity of the compound.

Handling:

-

Avoid all personal contact, including inhalation of vapors or dust.[7]

-

Use in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Do not eat, drink, or smoke when handling this product.[7]

-

Wash hands and any exposed skin thoroughly with soap and water after handling.[6][7]

-

Avoid physical damage to containers.[7]

Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6][7]

-

Keep in a dark place under an inert atmosphere at refrigerated temperatures (2-8°C).

-

Store away from incompatible materials such as acids and strong oxidizing agents.[6][7]

-

Protect containers from physical damage and check regularly for leaks.[7]

First-Aid and Emergency Procedures

Table 3: First-Aid Measures

| Exposure Route | Procedure | Source |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. | [6] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. | [6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately. | [6] |

Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Avoid substance contact and do not breathe vapors or dust. Ensure adequate ventilation. Wear appropriate personal protective equipment (PPE).

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water systems.

-

Containment and Cleanup: Use dry cleanup procedures for spills to avoid generating dust. Collect residues and place them in sealed containers for disposal. For wet spills, absorb with an inert material (e.g., Chemizorb®), and place in a labeled container. Wash the spill area with large amounts of water.[7]

Experimental Protocols

This compound is a key intermediate in organic synthesis. A common method for its preparation involves the reductive amination of N-Boc-ethylenediamine with benzaldehyde.

Example Synthesis Protocol: Reductive Amination

-

Reaction Setup: To a solution of N-Boc-ethylenediamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottomed flask, add benzaldehyde (1-1.2 equivalents).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Visualizations

Caption: Hazard identification and response workflow for this compound.

Caption: Simplified synthesis pathway via reductive amination.

References

- 1. This compound | 174799-52-1 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 174799-52-1 | MFCD04114275 | this compound [aaronchem.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound hydrochloride | C14H23ClN2O2 | CID 14418525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. cdn.kyberlife.com [cdn.kyberlife.com]

An In-depth Technical Guide to tert-Butyl (2-(benzylamino)ethyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl (2-(benzylamino)ethyl)carbamate hydrochloride, a key bifunctional building block in modern organic synthesis. Its strategic design, featuring two differentially protected nitrogen atoms, allows for controlled, sequential reactions, making it a valuable intermediate in the construction of complex molecular architectures, including pharmaceutically active compounds. This document details its physicochemical properties, a standard experimental protocol for its synthesis, and its versatile applications.

Physicochemical Properties

The compound is most commonly handled as its hydrochloride salt for improved stability and ease of handling compared to the free base. The properties for both forms are summarized below for comprehensive reference.

| Property | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 126402-64-0[1] | 174799-52-1[2] |

| Molecular Formula | C₁₄H₂₃ClN₂O₂[1][2] | C₁₄H₂₂N₂O₂[3][4][5] |

| Molecular Weight | 286.80 g/mol [1][2] | 250.34 g/mol [4] |

| IUPAC Name | tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride[1] | This compound |

| Synonyms | N-Boc,N'-benzyl-1,2-ethylenediamine hydrochloride[1] | N-Benzyl-N'-boc-ethylenediamine[1] |

| Physical Form | Not specified; typically a solid | Low-melting solid, semi-solid, or liquid |

| Storage Conditions | Not specified | 2-8°C, inert atmosphere, keep in dark place |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the reductive amination of benzaldehyde with mono-Boc-protected ethylenediamine (tert-butyl (2-aminoethyl)carbamate). The resulting secondary amine (the free base) is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis via Reductive Amination

Materials:

-

tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid solution (e.g., 2 M in Et₂O or gaseous HCl)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add tert-butyl (2-aminoethyl)carbamate (1.0 eq) and a suitable solvent such as dichloromethane.

-

Amine Addition: Add benzaldehyde (1.0-1.1 eq). If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Cool the reaction mixture in an ice bath (0 °C). Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification of Free Base: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base, this compound. This product can be purified further by column chromatography on silica gel if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration, wash the solid with cold diethyl ether, and dry it under a vacuum to yield the final product, this compound hydrochloride, as a white or off-white solid.

Caption: Reductive amination synthesis workflow.

Applications in Organic Synthesis

The primary significance of this compound lies in its bifunctionality, where the two amine groups are masked with orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyl (Bn) group.[2] This allows for the selective deprotection and functionalization of one amine while the other remains protected.

-

Boc Group Removal: The Boc group is reliably removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), exposing the primary amine for subsequent reactions.[2]

-

Benzyl Group Removal: The benzyl group is stable to acidic and basic conditions but can be cleaved via catalytic hydrogenation (e.g., H₂, Pd/C), a process known as hydrogenolysis or debenzylation.[2] This unmasks the secondary amine, which can then be further manipulated.

This orthogonal strategy is a cornerstone of multi-step syntheses, providing chemists with precise control over the sequence of bond formation.[2] It is a valuable precursor for creating diverse molecular scaffolds and has been identified as a key intermediate in the synthesis of complex pharmaceutical agents like Suvorexant, a dual orexin receptor antagonist.[2]

Caption: Orthogonal deprotection pathways.

References

Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key precursors and synthetic routes for producing tert-Butyl (2-(benzylamino)ethyl)carbamate, a valuable intermediate in pharmaceutical synthesis. This document details experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways to facilitate understanding and replication.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of complex pharmaceutical agents. Its utility stems from the differential reactivity of its two nitrogen atoms. The Boc-protected amine is temporarily deactivated, allowing for selective reactions at the more nucleophilic secondary benzylamine. The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions and can be easily removed under acidic conditions, making it an ideal choice for multi-step syntheses.

This guide will focus on the most common and efficient methods for the synthesis of this compound, primarily through the preparation of key precursors followed by their condensation.

Key Precursors and Their Synthesis

The primary precursors for the synthesis of this compound are a mono-Boc-protected ethylenediamine derivative and a source of the benzyl group. Two main strategies for the synthesis of the protected ethylenediamine precursor are outlined below.

Synthesis of tert-Butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)

This precursor is fundamental to the reductive amination pathway. Two common methods for its synthesis are presented.

Method A: From Di-tert-butyl dicarbonate

This method utilizes the direct reaction of ethylenediamine with di-tert-butyl dicarbonate. An excess of the diamine is often used to favor the formation of the mono-protected product.

Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate via Di-tert-butyl dicarbonate

-

Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide, ether, argon.

-

Procedure:

-

A mixture of 600 ml of ethylenediamine in 3 L of dioxane, 1.5 L of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.[1]

-

A solution of 327 g of di-tert-butyl dicarbonate in 1.5 L of dioxane is added dropwise to the stirred mixture over 20 minutes.[1]

-

The reaction mixture is stirred at room temperature for 16 hours.[1]

-

The mixture is then filtered through Celite and concentrated under reduced pressure.[1]

-

The resulting residue is heated to reflux five times with 500 ml of ether each time, and the ether is decanted off. The remaining solid is dried and filtered.[1]

-

The combined ethereal solutions are concentrated to yield a yellow oil, which is then distilled under high vacuum to afford tert-butyl (2-aminoethyl)carbamate as a colorless oil.[1]

-

Method B: From tert-Butyl phenyl carbonate

An alternative method involves the reaction of ethylenediamine with tert-butyl phenyl carbonate, which can offer good yield and purity.

Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate via tert-Butyl phenyl carbonate

-

Materials: 1,2-Ethanediamine, tert-butyl phenyl carbonate, absolute ethanol, 2M HCl, 2M NaOH, CH₂Cl₂, Na₂SO₄.

-

Procedure:

-

tert-Butyl phenyl carbonate (64.62 g, 0.33 mol) is added to a solution of 1,2-ethanediamine (20.0 g, 0.33 mol) in 200 mL of absolute ethanol in a round-bottomed flask equipped with a reflux condenser.[2]

-

The reaction mixture is heated to reflux overnight (approximately 18 hours) at a maximum oil bath temperature of 80°C.[2]

-

The mixture is cooled to room temperature and concentrated to about 150 mL using a rotary evaporator.[2]

-

300 mL of water is added, and the pH is adjusted to approximately 3 by the careful addition of 2M aqueous HCl. The solution is then extracted with CH₂Cl₂ (3 x 400 mL).[2]

-

The aqueous phase is then adjusted to pH 12 with 2M aqueous NaOH and extracted with CH₂Cl₂ (5 x 500 mL).[2]

-

The combined organic extracts from the basic solution are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product as a yellow oil.[2]

-

| Precursor Synthesis Method | Key Reagents | Typical Yield | Reference |

| From Di-tert-butyl dicarbonate | Ethylenediamine, Boc₂O | Not specified in source, but implied to be effective | [1] |

| From tert-Butyl phenyl carbonate | 1,2-Ethanediamine, tert-Butyl phenyl carbonate | 51% | [2] |

Synthesis of tert-Butyl (2-bromoethyl)carbamate

This precursor is essential for the N-alkylation synthetic route.

Experimental Protocol: Synthesis of tert-Butyl (2-bromoethyl)carbamate

-

Materials: 2-Bromoethylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine, methanol, water, dichloromethane, anhydrous sodium sulfate.

-

Procedure:

-

A solution of 2-bromoethylamine (75.0 g, 366 mmol) and triethylamine (100 mL, 732 mmol) in methanol (700 mL) is cooled to 0 °C.

-

Di-tert-butyl dicarbonate (80.0 g, 366 mmol) is added slowly to the cooled solution.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion, water (500 mL) is added, and the mixture is extracted with dichloromethane (2 x 500 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give N-Boc-2-bromoethylamine as a colorless oil.

-

| Precursor Synthesis | Key Reagents | Typical Yield | Reference |

| tert-Butyl (2-bromoethyl)carbamate | 2-Bromoethylamine, Boc₂O, Triethylamine | 92% |

Synthetic Routes to this compound

Two primary synthetic strategies are employed for the synthesis of the target compound: reductive amination and N-alkylation.

Reductive Amination of N-Boc-ethylenediamine with Benzaldehyde

This is a prominent and efficient method for the synthesis of this compound. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ.

Experimental Protocol: Reductive Amination

-

Materials: N-Boc-ethylenediamine, benzaldehyde, sodium triacetoxyborohydride, dichloromethane, sodium hydroxide.

-

Procedure:

-

N-Boc-ethylenediamine is reacted with benzaldehyde in a chlorinated solvent such as dichloromethane at room temperature to form a Schiff base intermediate.[3]

-

The intermediate is then reduced in situ using a mild and selective reducing agent, commonly sodium triacetoxyborohydride.[3]

-

The reaction is typically complete within a few hours.

-

The reaction is worked up with a mild base like sodium hydroxide to yield the product.[3]

-

| Property | Value | Reference |

| Yield | 70.69% | [3] |

| Purity (HPLC) | 93.38% | [3] |

| Appearance | Pale yellow liquid | [3] |

N-Alkylation of Benzylamine with tert-Butyl (2-haloethyl)carbamate

An alternative route involves the direct alkylation of benzylamine with a suitable N-Boc protected 2-haloethylamine, such as tert-Butyl (2-bromoethyl)carbamate.

General Experimental Protocol: N-Alkylation

-

Materials: Benzylamine, tert-Butyl (2-bromoethyl)carbamate, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and a suitable solvent (e.g., acetonitrile or DMF).

-

Procedure:

-

Benzylamine is dissolved in the chosen solvent.

-

The base is added to the solution.

-

tert-Butyl (2-bromoethyl)carbamate is added, and the mixture is stirred, possibly with heating, until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is then worked up by washing with water and/or brine, followed by extraction with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

-

Note: Specific quantitative data for this direct alkylation to form this compound was not available in the searched literature. The provided protocol is a general representation of this synthetic strategy.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

Caption: Synthesis of tert-Butyl (2-aminoethyl)carbamate via Method A.

Caption: Synthesis of tert-Butyl (2-aminoethyl)carbamate via Method B.

Caption: Reductive Amination Pathway for Target Compound Synthesis.

Caption: N-Alkylation Pathway for Target Compound Synthesis.

Conclusion

This technical guide has detailed the primary synthetic routes and key precursors for the preparation of this compound. The reductive amination of N-Boc-ethylenediamine with benzaldehyde stands out as a well-documented and high-yielding method. The synthesis of the necessary precursors is also achievable through established and reliable protocols. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is crucial for the efficient production of this versatile intermediate. The provided experimental details and visualizations serve as a valuable resource for the practical application of these synthetic methods.

References

An In-depth Technical Guide to the Differential Reactivity of Nitrogen Atoms in tert-Butyl (2-(benzylamino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the two nitrogen atoms in tert-Butyl (2-(benzylamino)ethyl)carbamate. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents, due to the distinct nucleophilic characteristics of its carbamate and secondary amine nitrogens. This document will delve into the electronic and steric factors governing this reactivity, present quantitative data, detail experimental protocols for selective functionalization, and provide visual representations of the key concepts and workflows.

Introduction

This compound, a derivative of N-benzylethylenediamine, possesses two nitrogen atoms with markedly different chemical environments. One nitrogen is part of a tert-butoxycarbonyl (Boc) protected amine (a carbamate), while the other is a secondary benzylamine. This structural arrangement leads to a significant difference in their nucleophilicity and basicity, allowing for selective chemical transformations at one nitrogen while the other remains unreactive.[1] This "orthogonal" reactivity is a cornerstone of modern synthetic strategy, enabling the controlled and stepwise construction of complex molecular architectures.[1]

A notable application of this strategic protection is in the synthesis of complex pharmaceutical compounds, such as Suvorexant, an antagonist of the dual orexin receptor used in the treatment of insomnia.[1] Understanding the principles behind the differential reactivity of this molecule is therefore crucial for chemists involved in medicinal chemistry and process development.

Physicochemical Properties and Structural Features

The key to the differential reactivity lies in the electronic effects within the molecule.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₂N₂O₂ | [2] |

| Molecular Weight | 250.34 g/mol | [2] |

| CAS Number | 174799-52-1 | [1] |

| Appearance | Low-melting solid or semi-solid or liquid | |

| Molecular Formula (HCl salt) | C₁₄H₂₃ClN₂O₂ | [1] |

| Molecular Weight (HCl salt) | 286.80 g/mol | [1] |

| CAS Number (HCl salt) | 126402-64-0 | [1] |

Electronic Effects Governing Differential Reactivity

The profound difference in reactivity between the two nitrogen atoms is primarily due to electronic factors.[1]

-

Carbamate Nitrogen (N-Boc): The lone pair of electrons on the nitrogen atom of the carbamate moiety is delocalized through resonance with the adjacent carbonyl group.[1][3] This resonance stabilization significantly reduces the electron density on the nitrogen, rendering it non-nucleophilic and substantially less basic.[1][4]

-

Benzylamine Nitrogen (N-benzyl): In contrast, the lone pair of electrons on the nitrogen of the benzylamino group is localized, making this nitrogen significantly more basic and nucleophilic.[1] Consequently, reactions with electrophiles and acids will selectively occur at this position.[1]

The following diagram illustrates the resonance effect in the carbamate group.

Caption: Resonance delocalization in the N-Boc group.

Quantitative Reactivity Data

Table 2: Comparison of Nitrogen Atom Reactivity

| Feature | Carbamate Nitrogen (N-Boc) | Benzylamine Nitrogen (N-benzyl) |